molecular formula C8H7Cl3O2 B14334482 2,4,6-Trichloro-3-methoxy-5-methylphenol CAS No. 110605-31-7

2,4,6-Trichloro-3-methoxy-5-methylphenol

Cat. No.: B14334482
CAS No.: 110605-31-7
M. Wt: 241.5 g/mol
InChI Key: RAJAPXXMSSDPFO-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-3-methoxy-5-methylphenol is an organic compound with the molecular formula C8H7Cl3O2. It is a derivative of phenol, characterized by the presence of three chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and preservatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-3-methoxy-5-methylphenol typically involves the chlorination of 3-methoxy-5-methylphenol. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-3-methoxy-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated phenols.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.

Major Products

    Oxidation: Formation of trichloroquinone derivatives.

    Reduction: Formation of dichloro or monochloro phenols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2,4,6-Trichloro-3-methoxy-5-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its antimicrobial properties and effects on microbial growth.

    Medicine: Investigated for potential use in antiseptics and disinfectants.

    Industry: Utilized in the formulation of preservatives for various products, including cosmetics and pharmaceuticals.

Mechanism of Action

The antimicrobial activity of 2,4,6-Trichloro-3-methoxy-5-methylphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. It also inhibits key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: Lacks the methoxy and methyl groups, making it less hydrophobic.

    3-Methoxy-5-methylphenol: Lacks the chlorine atoms, resulting in lower antimicrobial activity.

    2,4-Dichloro-6-methoxyphenol: Contains fewer chlorine atoms, affecting its reactivity and antimicrobial properties.

Uniqueness

2,4,6-Trichloro-3-methoxy-5-methylphenol is unique due to the combination of chlorine, methoxy, and methyl groups, which enhance its antimicrobial activity and make it more effective in various applications compared to its analogs.

Properties

CAS No.

110605-31-7

Molecular Formula

C8H7Cl3O2

Molecular Weight

241.5 g/mol

IUPAC Name

2,4,6-trichloro-3-methoxy-5-methylphenol

InChI

InChI=1S/C8H7Cl3O2/c1-3-4(9)7(12)6(11)8(13-2)5(3)10/h12H,1-2H3

InChI Key

RAJAPXXMSSDPFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)OC)Cl)O)Cl

Origin of Product

United States

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